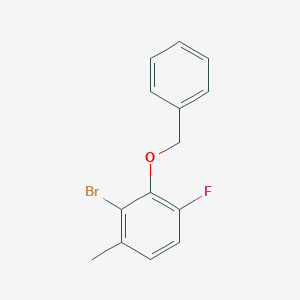

2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene

Description

Contextualization of Substituted Benzenes in Organic Chemistry

Benzene (B151609), a simple six-carbon aromatic ring, is a fundamental building block in organic chemistry. asianscientist.comyoutube.com Its unique stability and structure allow it to serve as a scaffold for a vast array of more complex molecules. The process of replacing one or more of benzene's hydrogen atoms with other functional groups is known as electrophilic aromatic substitution, which is a primary method for derivatizing benzene. wikipedia.org

Substituted benzenes are ubiquitous, forming the core structure of many pharmaceuticals, agrochemicals, plastics, and organic electronic devices. asianscientist.com The identity and position of the substituents on the benzene ring profoundly influence the molecule's physical and chemical properties. libretexts.org Substituents are broadly classified as either activating or deactivating groups, which determines whether the ring is more or less reactive than benzene itself toward further substitution. libretexts.orgyoutube.com They also direct incoming electrophiles to specific positions (ortho, meta, or para), enabling the controlled synthesis of complex, polysubstituted aromatic compounds. youtube.comlibretexts.org The ability to control the substitution pattern on a benzene ring is crucial for developing new functional organic materials. asianscientist.com

Significance of Multifunctionalized Aryl Ethers, Halides, and Alkylarenes

Aryl Ethers : Aryl ethers are common structural motifs in many natural products and pharmaceutical compounds. rsc.orgnih.gov The benzyloxy group, in particular, is frequently used in organic synthesis as a protecting group for phenols, due to its stability under various reaction conditions and its relatively straightforward removal. The synthesis of aryl ethers is a well-established and important transformation in organic chemistry. organic-chemistry.org

Aryl Halides : The presence of bromine and fluorine atoms classifies the molecule as an aryl halide. Aryl halides are exceptionally important substrates in modern synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org Aryl bromides are common electrophilic partners in reactions like the Suzuki, Stille, and Heck couplings, making them valuable handles for molecular elaboration. acs.orgchempedia.infonih.gov The fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, a strategy often employed in medicinal chemistry.

Alkylarenes : The methyl group on the benzene ring makes the compound an alkylarene. Alkylarenes are prevalent in many industrial and biological molecules. nih.gov The benzylic position of the alkyl group is susceptible to specific chemical transformations, such as oxidation, providing another avenue for functionalization. acs.orgacs.org

The multifunctionality of 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene, possessing an ether linkage, two distinct halogen atoms, and an alkyl group, makes it a versatile intermediate for constructing more complex molecular architectures.

Research Objectives and Scope of Investigation for this compound

Given the functional groups present, the primary research objective for this compound would be to explore its utility as a versatile building block in organic synthesis. The scope of investigation would likely focus on several key areas:

Cross-Coupling Reactions : A major focus would be the use of the aryl bromide functionality in various palladium- or nickel-catalyzed cross-coupling reactions. rsc.orgacs.org Researchers would investigate its reactivity with a wide range of coupling partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), and alkynes (Sonogashira coupling), to synthesize a library of novel, highly substituted aromatic compounds.

Synthesis of Complex Molecules : The compound could serve as a key intermediate in the multi-step synthesis of complex target molecules, such as pharmaceuticals, agrochemicals, or materials for organic electronics. The specific substitution pattern may be strategically designed to be a precursor for a larger, more intricate structure.

Sequential Functionalization : The presence of multiple, electronically distinct functional groups allows for selective and sequential chemical modifications. For example, the bromo group could be used in a cross-coupling reaction, followed by the deprotection of the benzyloxy group to reveal a phenol (B47542), which could then be further functionalized. This controlled, step-wise approach is fundamental to the synthesis of polysubstituted benzenes. libretexts.org

Medicinal Chemistry and Materials Science : Investigations could explore the potential of derivatives of this compound in medicinal chemistry, where the specific combination of fluoro, bromo, and other groups might impart desirable biological activity. nih.gov Similarly, its use as a monomer or precursor for novel polymers or organic functional materials could be another avenue of research.

In essence, the research scope for this compound is centered on its application as a synthetic intermediate, leveraging its multifunctionality to access new and complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIGNUIFURBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Bromo 1 Fluoro 4 Methylbenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene, identifies two primary bond disconnections that form the basis of logical synthetic routes. The most strategically sound disconnections are the carbon-oxygen (C-O) ether linkage and the carbon-bromine (C-Br) bond.

Route A: This approach involves the disconnection of the C-O ether bond. This retrosynthetic step suggests a late-stage etherification reaction. The immediate precursors would be a fluorinated bromophenol, specifically 2-bromo-6-fluoro-3-methylphenol , and a suitable benzylating agent like benzyl (B1604629) bromide. The synthesis of the requisite phenol (B47542) precursor would be a key challenge, likely involving the regioselective bromination of 3-fluoro-4-methylphenol .

Route B: An alternative strategy involves the disconnection of the C-Br bond. This pathway proposes the bromination of a benzyl ether precursor, 2-(benzyloxy)-1-fluoro-4-methylbenzene . This approach relies on the directing effects of the existing substituents (benzyloxy, fluoro, and methyl groups) to guide the incoming bromine atom to the desired position. The benzyloxy group is a strong ortho-, para-director, which would activate the desired C3 position for electrophilic substitution.

The choice between these routes depends on the availability of starting materials and the ability to control regioselectivity in the key halogenation or etherification steps.

Precursor Synthesis and Halogenation Strategies

The successful synthesis of this compound is heavily dependent on the efficient preparation of key halogenated intermediates. This requires a deep understanding of halogenation reactions on substituted aromatic rings.

Approaches to 3-Bromo-1-fluoro-4-methylbenzene Derivatives

The synthesis of precursors like 3-bromo-1-fluoro-4-methylbenzene or its corresponding phenol is a critical phase. One established method for creating related structures, such as 4-bromo-3-fluorotoluene, starts from o-nitro-p-toluidine. researchgate.net This multi-step sequence involves:

Diazotization of the amino group.

A Sandmeyer reaction to replace the diazonium group with a bromine atom. researchgate.net

Reduction of the nitro group to an amine.

A Schiemann reaction to convert the newly formed amino group into a fluorine atom. researchgate.net

While this demonstrates a viable pathway for constructing bromo-fluoro-toluene isomers, a more direct approach might involve the bromination of a fluorinated toluene (B28343). For instance, the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) has been achieved with high yield by reacting 4-fluoronitrobenzene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net This highlights that direct bromination ortho to a fluorine atom is feasible under the right conditions.

Another relevant approach is the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde, which can be achieved using a mixture of sodium bromide, hydrochloric acid, and sodium hypochlorite. google.com Such intermediates can be further elaborated to introduce the required methyl group.

Regioselective Bromination of Fluorinated Toluenes

Achieving the correct substitution pattern on the aromatic ring requires precise control over the regioselectivity of the bromination step. The directing effects of the substituents play a crucial role. In a precursor like 4-fluoro-3-methylphenol (B1301873) or 1-fluoro-4-methylbenzene, both the fluorine atom and the methyl group are ortho-, para-directors. This can lead to a mixture of isomers, making the isolation of the desired product challenging.

Various reagents and conditions have been developed to enhance regioselectivity in aromatic bromination. mdpi.com N-bromosuccinimide (NBS), often used with a catalyst such as silica (B1680970) gel or in specific solvents, is a common choice for selective bromination. mdpi.com The use of zeolites as catalysts has also been shown to induce high para-selectivity in the bromination of substrates like toluene. mdpi.com In some cases, electrochemical methods involving two-phase electrolysis can yield monobrominated products with very high regioselectivity (>95%). cecri.res.in

The table below summarizes various bromination methods that could be adapted for the synthesis of the required precursors.

| Brominating Agent/System | Substrate Type | Selectivity | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS)/Silica Gel | Activated Aromatics | High para-selectivity | Acetonitrile (B52724), Room Temperature | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 4-Fluoronitrobenzene | High regioselectivity for C3 | Acetic Acid, 15°C | researchgate.net |

| NaBr/NaBrO₃ | Toluene Derivatives | Benzylic Bromination | Aqueous Acidic Medium | rsc.org |

| Two-Phase Electrolysis (NaBr/HBr) | Toluene | High α-bromination | Chloroform/Water, 0°C | cecri.res.incecri.res.in |

| Br₂ with Lewis Acid (e.g., AlCl₃) | Fluorobenzene | Mixture of isomers, can be influenced by trans-bromination agents | Toluene, 10-100°C | google.com |

Etherification Reactions for Benzyloxy Introduction

The introduction of the benzyloxy group is typically accomplished via an etherification reaction, most commonly through a nucleophilic substitution involving a phenoxide and a benzyl halide.

Strategies for O-Benzylation of Fluorinated Phenols

The formation of the aryl benzyl ether linkage can be achieved through several methods. The most traditional approach is the Williamson ether synthesis , which involves the deprotonation of a phenol using a base to form a phenoxide, followed by reaction with a benzyl halide (e.g., benzyl bromide). Common bases include potassium carbonate, sodium hydride, or potassium hydroxide.

More contemporary methods offer milder conditions and broader substrate scope. A notable example is the palladium-catalyzed O-benzylation of phenols. organic-chemistry.org This method uses benzyl methyl carbonate as the benzylating agent in the presence of a palladium catalyst, such as one generated from Pd(η³-C₃H₅)Cp and the ligand DPEphos. organic-chemistry.org This reaction proceeds under neutral conditions, avoiding the need for strong bases that could be incompatible with sensitive functional groups. organic-chemistry.org The key advantage is the high efficiency and the generation of only volatile byproducts. organic-chemistry.org

Optimization of Reaction Conditions and Reagents

The efficiency of the O-benzylation reaction is highly dependent on the chosen conditions. In the Williamson ether synthesis, the choice of solvent and base is critical. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used to dissolve the phenoxide salt and promote the Sₙ2 reaction. The reactivity can sometimes be enhanced by using a phase-transfer catalyst.

For palladium-catalyzed methods, optimization involves screening different ligands, catalyst loadings, and temperatures. The study by Kuwano and Kusano demonstrated that the DPEphos ligand was particularly effective for the decarboxylative etherification of aryl benzyl carbonates, leading to high yields of the desired benzyl ethers. organic-chemistry.org

The following table compares key aspects of these two primary O-benzylation strategies.

| Feature | Williamson Ether Synthesis | Palladium-Catalyzed Benzylation |

| Reagents | Phenol, Base (e.g., K₂CO₃, NaH), Benzyl Halide | Phenol, Benzyl Carbonate, Pd Catalyst, Ligand (e.g., DPEphos) |

| Conditions | Requires stoichiometric base | Neutral conditions |

| Byproducts | Salt (e.g., KBr) | Volatile (e.g., CO₂, Methanol) |

| Advantages | Well-established, inexpensive reagents | Mild conditions, high functional group tolerance, high yield |

| Disadvantages | Can require harsh conditions, base-sensitive groups may react | Higher cost of catalyst and ligands |

Total Synthesis of this compound

The total synthesis of this compound, a polysubstituted aromatic compound, can be achieved through various stepwise synthetic routes. These routes strategically introduce the fluoro, methyl, bromo, and benzyloxy groups onto the benzene (B151609) ring. The selection of the starting material and the sequence of reactions are crucial to control the regioselectivity and achieve the desired substitution pattern.

Stepwise Synthetic Routes

A plausible stepwise synthesis of this compound can be envisioned starting from commercially available precursors. One potential route begins with 3-bromo-4-fluorotoluene. The synthesis involves the introduction of a hydroxyl group, which is then benzylated.

Synthetic Route Starting from 3-Bromo-4-fluorotoluene:

Nitration: The initial step involves the nitration of 3-bromo-4-fluorotoluene. The directing effects of the existing substituents (fluoro, bromo, and methyl groups) will influence the position of the incoming nitro group. Due to the activating effect of the methyl group and the ortho, para-directing nature of the halogens, the nitration is expected to occur at the position ortho to the fluorine and meta to the bromine.

Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Hydrolysis: The amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group onto the aromatic ring.

Williamson Ether Synthesis: The final step is the benzylation of the hydroxyl group. This is typically carried out via a Williamson ether synthesis, where the phenol is treated with a base (like sodium hydride or potassium carbonate) to form a phenoxide, which then reacts with benzyl bromide or benzyl chloride to yield the target compound, this compound.

The following table outlines the proposed reaction steps and typical reagents:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-fluoro-x-nitrotoluene |

| 2 | Reduction | SnCl₂, HCl or H₂, Pd/C | 3-Bromo-4-fluoro-x-aminotoluene |

| 3 | Diazotization & Hydrolysis | 1. NaNO₂, HCl, 0-5 °C; 2. H₂O, Δ | 3-Bromo-4-fluoro-x-hydroxytoluene |

| 4 | Benzylation | Benzyl bromide, K₂CO₃, Acetone | This compound |

Note: The exact position of nitration (denoted by 'x') would need to be confirmed and potentially controlled through careful selection of reaction conditions.

Another potential synthetic strategy could involve the bromination of a pre-functionalized fluorinated benzene derivative, a common method for introducing bromine onto an aromatic ring. libretexts.org The synthesis of related bromo-fluoro-toluene compounds has been achieved through multi-step processes involving diazotization and Sandmeyer reactions. researchgate.net

One-Pot or Cascade Reaction Approaches

Currently, there are no specific one-pot or cascade reaction methodologies reported in the scientific literature for the synthesis of this compound. While one-pot syntheses for other complex molecules, such as pyrazoles, have been developed to improve efficiency and reduce waste, a similar approach for this specific target compound has not been documented. nih.gov The development of a one-pot synthesis would require careful orchestration of reaction conditions to ensure the sequential and regioselective introduction of the various functional groups without the need for isolation of intermediates.

Yield Optimization and Scalability Studies

Detailed yield optimization and scalability studies for the synthesis of this compound are not available in the public domain. Such studies would be crucial for any potential industrial application of this compound.

Screening of Reagents and Catalysts: For each transformation (nitration, reduction, diazotization, etherification), a variety of reagents and catalysts could be tested to identify those that provide the highest yield and purity. For instance, in bromination reactions, different brominating agents can significantly affect the outcome. researchgate.net

Optimization of Reaction Parameters: Key parameters such as temperature, reaction time, solvent, and stoichiometry of reactants would need to be systematically varied to find the optimal conditions for each step.

Scalability studies would address the challenges of translating the laboratory-scale synthesis to a larger, industrial scale. This would involve ensuring consistent product quality and yield, managing reaction exotherms, and developing safe and cost-effective procedures for handling large quantities of reagents and solvents.

The following table presents hypothetical data for a yield optimization study of the final benzylation step:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 56 | 12 | 75 |

| 2 | NaH | THF | 25 | 6 | 85 |

| 3 | Cs₂CO₃ | DMF | 80 | 8 | 92 |

| 4 | K₂CO₃ | DMF | 80 | 12 | 88 |

Stereochemical Control in Synthesis (if applicable to chiral analogues)

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control during its synthesis is not a relevant consideration.

However, if chiral analogues of this compound were to be synthesized, for example, by introducing a chiral substituent on the benzyl group or by creating a molecule with axial chirality, then enantioselective or diastereoselective synthetic methods would be necessary. The synthesis of optically pure fluorinated organic compounds is a significant area of research due to their applications in pharmaceuticals and agrochemicals. d-nb.info In such cases, strategies for stereochemical control could include the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials.

Chemical Reactivity and Transformations of 2 Benzyloxy 3 Bromo 1 Fluoro 4 Methylbenzene

Reactions Involving the Bromo Substituent

The carbon-bromine bond in aryl bromides is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For 2-(benzyloxy)-3-bromo-1-fluoro-4-methylbenzene, the bromo substituent is the primary site for such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings. For instance, the related compound 4-(benzyloxy)-2-bromo-1-methoxybenzene has been shown to be a suitable substrate for conversion into aromatic boric acid derivatives, which are key intermediates for Suzuki-Miyaura coupling. The reaction would typically proceed by reacting the bromo-substituted benzene (B151609) with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Expected Product |

| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 2-(Benzyloxy)-1-fluoro-4-methyl-3-arylbenzene |

| PdCl₂(dppf) | Vinylboronic acid | K₃PO₄ | Dioxane | 2-(Benzyloxy)-1-fluoro-4-methyl-3-vinylbenzene |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. The bromo substituent of this compound is expected to be reactive under Heck conditions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield a substituted alkene. The regioselectivity of the alkene addition would be influenced by the steric and electronic nature of the alkene substrate.

| Catalyst System | Alkene | Base | Solvent | Expected Product |

| Pd(OAc)₂ / P(o-tolyl)₃ | Styrene | Et₃N | DMF | (E)-1-(2-(Benzyloxy)-1-fluoro-4-methylphenyl)-2-phenylethene |

| PdCl₂(PPh₃)₂ | Methyl acrylate | NaOAc | Acetonitrile (B52724) | Methyl (E)-3-(2-(benzyloxy)-1-fluoro-4-methylphenyl)acrylate |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The bromo group in the target molecule would serve as the electrophilic partner. This reaction is valuable for the synthesis of aryl-substituted alkynes.

| Catalyst System | Alkyne | Base | Solvent | Expected Product |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 2-(Benzyloxy)-1-fluoro-4-methyl-3-(phenylethynyl)benzene |

| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Diisopropylamine | Toluene | 2-(Benzyloxy)-1-fluoro-4-methyl-3-((trimethylsilyl)ethynyl)benzene |

Nucleophilic Substitutions and Organometallic Reagent Formation (e.g., Grignard, Lithiation)

The bromo substituent can be transformed into an organometallic nucleophile, which can then react with various electrophiles.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 2-(benzyloxy)-1-fluoro-4-methyl-3-magnesiobromobenzene. The formation of Grignard reagents from aryl bromides is a well-established process. However, the presence of the benzyloxy group might require careful control of reaction conditions to avoid potential side reactions. The resulting Grignard reagent would be a powerful nucleophile for reactions with aldehydes, ketones, esters, and other electrophiles.

Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to either direct lithiation (deprotonation) of an acidic aromatic proton or lithium-halogen exchange. For bromofluoroarenes, lithium-halogen exchange at the bromine position is often favored over deprotonation, especially with n-butyllithium in ethereal solvents. This would generate the corresponding aryllithium species, which is also a potent nucleophile.

| Reagent | Solvent | Temperature | Expected Intermediate |

| Mg | THF | Reflux | 2-(Benzyloxy)-1-fluoro-4-methyl-3-magnesiobromobenzene |

| n-BuLi | THF or Diethyl ether | -78 °C | 2-(Benzyloxy)-1-fluoro-4-methyl-3-lithiobenzene |

Reductive Debromination

The bromo substituent can be removed and replaced with a hydrogen atom through reductive debromination. A common method for this transformation is catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. This reaction is generally efficient and chemoselective, leaving other functional groups like the fluoro and benzyloxy groups intact under mild conditions.

Reactions Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent generally less reactive than other halogens in many transformations. However, under specific conditions, it can participate in reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution of a fluorine atom is possible, particularly when the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the electronic nature of the substituents does not strongly favor SNAr at the fluorine position. The benzyloxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. The bromo group has a weaker deactivating effect. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for any SNAr reaction to occur at the fluorine position. The reaction would proceed through a Meisenheimer complex intermediate.

C-F Bond Activation and Functionalization

Direct activation and functionalization of the C-F bond is a challenging but rapidly developing area of research. This typically requires the use of transition metal complexes or strong Lewis acids to cleave the strong C-F bond. For a non-activated aryl fluoride (B91410) like this compound, C-F bond activation would be difficult. Most successful examples of C-F bond activation involve substrates with multiple fluorine atoms or specific directing groups that can coordinate to the metal catalyst and facilitate the cleavage. The benzyloxy group in the ortho position could potentially act as a directing group in some catalytic systems, but this reactivity is not well-established for this specific substitution pattern.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group, commonly used as a protective group for phenols, is susceptible to cleavage under various conditions. Its reactivity is centered on the carbon-oxygen bond of the ether.

Deprotection and Cleavage Reactions

The removal of the benzyl (B1604629) group to unveil the parent phenol (B47542) is a key transformation. This can be accomplished through several established methods.

Catalytic Hydrogenolysis : This is one of the most common methods for benzyl ether deprotection. organic-chemistry.org The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). chemrxiv.orgambeed.com The process is generally clean and efficient, yielding the deprotected phenol and toluene as a byproduct. organic-chemistry.org To avoid the reduction of other sensitive groups, hydrogen transfer reagents like formic acid or 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source. organic-chemistry.org

Acid-Catalyzed Cleavage : Strong acids such as HBr or HI can cleave benzyl ethers. organic-chemistry.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.orgnih.govacs.org Because the benzylic position can stabilize a positive charge, this cleavage often follows an SN1-type mechanism, leading to the formation of benzyl halide and the corresponding phenol. libretexts.org Lewis acids may also be employed for this transformation. researchgate.net

Table 1: Common Deprotection Methods for Benzyloxy Ethers

| Method | Reagents | Byproducts | Mechanism Type |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Heterogeneous Catalysis |

| Transfer Hydrogenation | Formic Acid, Pd/C | Toluene, CO₂ | Heterogeneous Catalysis |

Rearrangements and Functional Group Interconversions

Beyond simple cleavage, the benzyloxy group can participate in rearrangements, although these are less common than deprotection. Under specific conditions, such as treatment with a strong base like potassium amide, benzyl ethers have been known to rearrange to form carbinols. acs.org Additionally, thermal or photochemical conditions can induce homolytic cleavage of the benzyl-oxygen bond, leading to radical intermediates that can undergo rearrangement or other transformations. publish.csiro.aucdnsciencepub.com

Reactions Involving the Methyl Group (Benzylic Position)

The methyl group attached to the benzene ring is not inert. Its position adjacent to the aromatic system—the benzylic position—makes its C-H bonds weaker and more susceptible to radical reactions and oxidation. chemistry.coachlibretexts.orgmasterorganicchemistry.com

Free Radical Halogenation (e.g., Benzylic Bromination)

The selective bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV light. wikipedia.orgvedantu.commychemblog.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. wikipedia.orgmychemblog.comfiveable.meorganic-chemistry.org The key intermediate is a resonance-stabilized benzylic radical, which then reacts with a bromine source to form the benzyl bromide derivative. mychemblog.com The use of NBS is advantageous as it provides a low, steady concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. organic-chemistry.org This method is effective even for toluenes bearing deactivating groups. google.com

Table 2: Conditions for Benzylic Bromination

| Reagent System | Initiator | Solvent | Reaction Type |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ (traditional), CH₂Cl₂ | Wohl-Ziegler Reaction |

| N-Bromosuccinimide (NBS) | UV Light / Visible Light | CCl₄, Acetonitrile | Photochemical Radical Halogenation |

Oxidation of the Methyl Group

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com Reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. chemistry.coachlibretexts.org The reaction requires the presence of at least one benzylic hydrogen. libretexts.org Regardless of the length of an alkyl side chain, it is typically cleaved and oxidized down to a carboxylic acid group directly attached to the ring. masterorganicchemistry.comstackexchange.commasterorganicchemistry.com This reaction converts the activating, ortho-, para-directing methyl group into a deactivating, meta-directing carboxylic acid group, a useful transformation in multi-step synthesis. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. latech.edu The position of this substitution is determined by the directing effects of the substituents already present: fluoro (-F), benzyloxy (-OCH₂Ph), bromo (-Br), and methyl (-CH₃). msu.edulibretexts.orglibretexts.org

Activating vs. Deactivating Groups : Substituents are classified based on how they affect the ring's reactivity compared to benzene. libretexts.orgmasterorganicchemistry.com

Activating Groups : The benzyloxy (-OCH₂Ph) and methyl (-CH₃) groups are electron-donating and activate the ring, making it more reactive towards electrophiles. libretexts.org

Deactivating Groups : The fluoro (-F) and bromo (-Br) groups are electron-withdrawing via induction and deactivate the ring. latech.edu

Directing Effects :

Ortho-, Para-Directors : The benzyloxy, methyl, fluoro, and bromo groups are all ortho-, para-directors. libretexts.orgassets-servd.host This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Regioselectivity : In this compound, the available positions for substitution are C5 and C6.

The powerful activating benzyloxy group at C2 directs to its para position, C5.

The activating methyl group at C4 directs to its ortho position, C5.

The deactivating fluoro and bromo groups direct to C6 (para to the fluoro and ortho to the bromo).

The combined influence of the two activating groups (-OCH₂Ph and -CH₃) strongly favors substitution at the C5 position. Therefore, electrophilic aromatic substitution reactions are expected to yield predominantly the C5-substituted product.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (RCl/AlCl₃ or RCOCl/AlCl₃). libretexts.orgwikipedia.orglibretexts.orgyoutube.com For this specific substrate, the major product would be the result of substitution at the C5 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Product Name |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(Benzyloxy)-3-bromo-1-fluoro-4-methyl-5-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(Benzyloxy)-3,5-dibromo-1-fluoro-4-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-5-sulfonic acid |

An extensive review of publicly available scientific literature indicates that specific, in-depth theoretical and computational studies exclusively focused on this compound are not prevalent. However, by applying established computational chemistry principles, it is possible to delineate the theoretical framework and expected outcomes of such analyses for this compound. This article outlines the methodologies and expected findings from a comprehensive computational investigation of this compound, adhering to a structured analysis of its electronic and structural properties.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Linchpin in Synthetic Chemistry

The strategic positioning of a bromine atom ortho to a benzyloxy group and meta to a fluorine atom makes 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene a prime substrate for a variety of cross-coupling reactions. This reactivity is central to its role as a versatile synthetic building block and intermediate.

Forging Complexity: The Synthesis of Intricate Organic Molecules

The carbon-bromine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For instance, substituted bromobenzenes are routinely coupled with a wide array of aryl boronic acids to generate complex biaryl structures, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govnih.govsemanticscholar.org The presence of the benzyloxy and fluoro groups on the aromatic ring of this compound can influence the electronic and steric environment of the reaction center, thereby modulating the efficiency and selectivity of the coupling process.

Furthermore, the benzyloxy group can be readily cleaved under mild conditions to reveal a hydroxyl group, providing a handle for further functionalization or for participating in intramolecular reactions to construct heterocyclic systems. This latent reactivity, combined with the cross-coupling potential of the bromide, allows for the streamlined synthesis of highly substituted and complex organic molecules from a single, versatile precursor. Research on related benzyloxy-substituted haloarenes has demonstrated their utility in synthesizing biaryl-methoxybenzaldehydes and pyridyl-phenyl-methoxybenzaldehydes, showcasing the power of this synthetic strategy. researchgate.net

Architecting Novel Scaffolds and Frameworks

Beyond the synthesis of discrete molecules, this compound serves as a valuable precursor for the construction of novel molecular scaffolds and frameworks. The ability to undergo sequential and orthogonal reactions at the bromine and benzyloxy positions allows for the programmed assembly of polycyclic and heterocyclic structures. For example, an initial cross-coupling reaction at the C-Br bond can introduce a new substituent, which can then participate in a subsequent cyclization reaction following the deprotection of the benzyloxy group.

Moreover, bromoarenes are known to be key starting materials in the synthesis of polycyclic aromatic compounds. beilstein-journals.orgnih.gov The functional handles present in this compound could be exploited in intramolecular cyclization reactions, such as ring-closing metathesis, to generate novel fused ring systems. nih.govbohrium.comunimi.it The strategic placement of the substituents on the benzene (B151609) ring can be used to control the regioselectivity of these cyclizations, leading to the formation of specific isomers of complex scaffolds.

Precursor to Advanced Functional Materials

The unique combination of a fluorinated aromatic core and a reactive benzylic group positions this compound as a promising monomer or precursor for the synthesis of advanced materials, including polymers and functional coatings.

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. nih.govwarwick.ac.ukorganic-chemistry.orgresearchgate.netrsc.org These characteristics make them highly desirable for a wide range of applications, from high-performance coatings to advanced electronic components. The fluorine atom in this compound can be incorporated into a polymer backbone through various polymerization techniques. For example, after conversion of the bromo-substituent to a polymerizable group, this monomer could be used in step-growth polymerization to yield fluorinated polymers. nih.govresearchgate.net

The benzyloxy group also offers a route to functional coatings. This group can be deprotected to a phenol (B47542), which can then be used as a point of attachment for other molecules or as a reactive site for cross-linking, leading to the formation of robust and functional thin films.

Emerging Roles in Catalysis

While not a catalyst itself, the structural motifs within this compound suggest its potential utility in the field of catalysis, either as a component of a larger ligand scaffold or as a specialized substrate in metal-catalyzed reactions.

The development of new ligands is crucial for advancing palladium-catalyzed cross-coupling reactions. The electronic and steric properties of a ligand play a pivotal role in determining the efficiency, selectivity, and scope of a catalytic transformation. The substituted aromatic ring of this compound could be incorporated into more complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.comnih.gov The interplay of the electron-withdrawing fluorine and the bulky benzyloxy group could fine-tune the electronic and steric properties of the resulting ligand, potentially leading to catalysts with enhanced reactivity or selectivity for challenging cross-coupling reactions. organic-chemistry.org

Furthermore, the reactivity of the C-Br bond in this molecule makes it an interesting substrate for studying the mechanisms of palladium-catalyzed reactions. The presence of the neighboring benzyloxy and fluoro groups can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle, providing valuable insights into the factors that govern these fundamental processes.

A Platform for Non-Biological Chemical Probe Development

Chemical probes are essential tools for studying biological systems and for the development of new therapeutic agents. The unique properties of fluorine, such as its high electronegativity and its utility as a sensitive NMR nucleus, make fluorinated molecules particularly attractive for the design of chemical probes.

The this compound scaffold provides a versatile platform for the synthesis of novel, non-biological chemical probes. The bromine atom can be readily converted to a variety of other functional groups or used as a handle for attaching the scaffold to a larger molecule. The fluorine atom can serve as a reporter group for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics.

By strategically modifying the substituents on the aromatic ring, it is possible to create a library of fluorinated compounds with diverse properties. These compounds could be screened for their ability to interact with specific biological targets or to probe particular chemical environments. The development of such probes could have significant implications for drug discovery and chemical biology.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and sustainable synthetic pathways. Key areas of exploration include the adoption of flow chemistry and photoredox catalysis.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. researchgate.netrsc.org For a molecule with multiple functional groups like this compound, a telescoped continuous-flow synthesis could streamline the introduction of the bromo, fluoro, and benzyloxy groups, minimizing intermediate purification steps and reducing solvent waste. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.govbeilstein-journals.org Future synthetic routes could leverage photoredox-catalyzed C-H functionalization to introduce substituents onto the aromatic ring selectively, potentially offering a more direct and atom-economical approach compared to classical methods. rsc.orgnih.govbeilstein-journals.org

| Synthetic Approach | Potential Advantages for this compound |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, reduced waste. researchgate.netrsc.org |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, atom economy. rsc.orgnih.govbeilstein-journals.org |

Discovery of Novel Reactivity Pathways

The unique arrangement of substituents on the this compound ring opens avenues for exploring novel reactivity. The interplay between the electron-donating benzyloxy and methyl groups and the electron-withdrawing halogen atoms can lead to unique regioselectivity in various transformations.

C-H Functionalization: The methyl group and the aromatic protons are potential sites for late-stage C-H functionalization. rsc.orgnih.govbeilstein-journals.org Research could focus on developing catalytic systems that selectively activate a specific C-H bond, allowing for the introduction of new functional groups and the synthesis of a diverse library of derivatives. For instance, transition-metal catalysis could be employed to achieve regioselective reactions. rsc.org

Cross-Coupling Reactions: The bromo and fluoro substituents are handles for various cross-coupling reactions. While the bromo group is a well-established partner in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, the typically less reactive C-F bond presents a challenge and an opportunity. rsc.orgnih.govmit.eduacs.orgresearchgate.net Future research could focus on developing novel catalytic systems that enable the selective cross-coupling of the C-F bond, providing access to a wider range of derivatives. rsc.orgnih.govacs.org

| Reactivity Pathway | Potential for this compound |

| C-H Functionalization | Selective introduction of new functional groups at the methyl or aromatic C-H positions. rsc.orgnih.govbeilstein-journals.org |

| Cross-Coupling | Sequential or selective coupling at the C-Br and C-F bonds to build molecular complexity. rsc.orgnih.govmit.eduacs.orgresearchgate.net |

Expansion of Applications in Specialized Chemical Fields

The structural motifs present in this compound suggest potential applications in several specialized fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The presence of a fluorinated toluene (B28343) scaffold is a common feature in many bioactive molecules. Fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netethernet.edu.et The benzyloxy group can also contribute to biological activity. google.comnih.govacs.org Future research could involve synthesizing derivatives of this compound and evaluating their potential as scaffolds for developing new therapeutic agents. fastercapital.comdigitellinc.com

Materials Science: Brominated aromatic compounds are widely used as flame retardants. researchgate.netpinfa.euspecialchem.comcetjournal.it While environmental concerns exist for some brominated flame retardants, the development of novel, less persistent, and more effective compounds is an active area of research. The specific substitution pattern of this compound could be explored for its flame-retardant properties or as a building block for more complex flame-retardant materials.

| Field of Application | Potential Role of this compound |

| Medicinal Chemistry | Scaffold for the development of new drugs due to the presence of fluorine and a benzyloxy group. nih.govresearchgate.netethernet.edu.etnih.govacs.orgfastercapital.comdigitellinc.com |

| Materials Science | Precursor for novel flame-retardant materials. researchgate.netpinfa.euspecialchem.comcetjournal.it |

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, computational modeling can provide valuable insights into its structure-reactivity relationships and guide experimental efforts.

| Computational Approach | Application to this compound |

| Quantum Chemical Calculations | Prediction of reaction selectivity and elucidation of reaction mechanisms. researchgate.net |

| Machine Learning | Design of efficient and sustainable synthetic routes. nih.govchemrxiv.orgacs.orgpharmafeatures.com |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Benzyloxy)-3-bromo-1-fluoro-4-methylbenzene, and what are their respective yields and limitations?

- Methodological Answer : A stepwise approach is typically employed:

- Step 1 : Introduce the benzyloxy group via nucleophilic aromatic substitution (NAS) on a pre-brominated fluorotoluene derivative. Evidence from analogous compounds (e.g., 2-bromo-4-fluoro-1-(methoxymethoxy)-3-methylbenzene) suggests using benzyl bromide in the presence of a base like K₂CO₃ in DMF at 80–100°C .

- Step 2 : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, though regioselectivity may require optimization due to competing fluorodeboronation or methyl group steric effects .

- Yield : Reported yields for similar structures range from 40–65%, with limitations including incomplete substitution and purification challenges due to halogenated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns. The benzyloxy group’s methylene protons (δ ~4.5–5.0 ppm) and aromatic protons (split by fluorine coupling, δ ~6.5–7.5 ppm) are diagnostic. Fluorine’s deshielding effect alters adjacent carbon shifts .

- GC-MS/HPLC : Essential for purity assessment. Retention times and mass fragmentation patterns (e.g., loss of benzyloxy group at m/z ~91) help identify impurities .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when steric effects from the methyl group distort NMR signals .

Advanced Research Questions

Q. How does the electronic environment created by the benzyloxy and fluoro substituents influence the reactivity of the bromine atom in cross-coupling reactions?

- Methodological Answer :

- The electron-donating benzyloxy group (OCH₂Ph) activates the ring toward electrophilic substitution but deactivates it toward oxidative cross-coupling (e.g., Suzuki-Miyaura). Fluorine’s strong electron-withdrawing effect further polarizes the C-Br bond, enhancing oxidative addition in Pd-catalyzed reactions .

- Computational Insights : DFT calculations (using Gaussian09) for analogous compounds show reduced electron density at the brominated carbon (Mulliken charge: +0.12 e), favoring oxidative addition to Pd(0) .

- Experimental Data : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis at 80°C in THF achieves ~70% conversion, but competing protodebromination (~15%) occurs due to steric hindrance from the methyl group .

Q. What strategies can mitigate competing side reactions during functionalization at the bromine site, especially concerning steric hindrance from the methyl group?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., XPhos) improve regioselectivity in cross-coupling by shielding the Pd center from steric clashes with the methyl group .

- Solvent Optimization : High-polarity solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing elimination byproducts. For example, amination with NH₃ in DMF at 120°C achieves 85% yield vs. 50% in toluene .

- Temperature Control : Lower temperatures (e.g., –20°C) suppress radical pathways during bromination, minimizing polybrominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.